molecular formula C16H22N2O2 B7467999 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Katalognummer B7467999
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: VILMIKQLLAMNEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising effects in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.

Wirkmechanismus

2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action makes 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In addition to its selective inhibition of BTK, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to inhibit the activation of other signaling pathways, such as AKT and ERK. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In preclinical studies, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has demonstrated good pharmacokinetic properties, with high oral bioavailability and favorable tissue distribution.

Vorteile Und Einschränkungen Für Laborexperimente

2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying the B-cell receptor signaling pathway. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is also highly selective for BTK, which reduces the risk of off-target effects. However, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has some limitations for lab experiments. It is a potent inhibitor of BTK, which can make it difficult to achieve partial inhibition for certain studies. Additionally, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has a relatively short half-life, which can limit its use in long-term studies.

Zukünftige Richtungen

There are several future directions for the use of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in scientific research. One potential application is in combination therapy for the treatment of B-cell malignancies and autoimmune disorders. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to enhance the activity of other drugs, such as venetoclax, in preclinical studies. Another future direction is the development of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide analogs with improved pharmacokinetic properties and selectivity. Finally, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide could be used as a tool to study the role of BTK in other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a valuable tool in scientific research for its selective inhibition of BTK and potential therapeutic applications in the treatment of B-cell malignancies and autoimmune disorders. Its synthesis has been optimized to achieve high yields and purity, and it has been extensively studied in preclinical and clinical settings. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in scientific research, including combination therapy and the development of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide analogs.

Synthesemethoden

The synthesis of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves several steps, including the preparation of the key intermediate 2-(4-morpholinyl)acetamide, which is then reacted with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to form the final product. The synthesis process has been optimized to achieve high yields and purity, making 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide a valuable tool in scientific research.

Wissenschaftliche Forschungsanwendungen

2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In particular, its selective inhibition of BTK has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been investigated for its potential use in autoimmune disorders, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(12-18-8-10-20-11-9-18)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-2,4,6,15H,3,5,7-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILMIKQLLAMNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.